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Compound of Interest

Compound Name: Myristic acid-d7

Cat. No.: B12409272 Get Quote

For Immediate Release

A Comprehensive Overview of Myristic Acid-d7: Properties, Applications, and Methodologies

for Advanced Research

This technical guide provides researchers, scientists, and drug development professionals with

a thorough understanding of the key characteristics and applications of Myristic acid-d7. This

deuterated analog of myristic acid serves as a critical tool in metabolic research and mass

spectrometry-based proteomics, offering a stable isotope label for tracing and quantifying its

unmodified counterpart and the proteins to which it attaches.

Core Properties of Myristic Acid-d7
Myristic acid-d7 is a saturated fatty acid in which seven hydrogen atoms have been replaced

by their heavier isotope, deuterium. This isotopic labeling renders it distinguishable from

endogenous myristic acid by mass spectrometry without significantly altering its chemical

behavior. Its primary application lies in its use as an internal standard for the accurate

quantification of myristic acid in various biological samples.

Quantitative data for Myristic acid-d7 and its non-labeled counterpart are summarized in the

table below for easy comparison.
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Property Myristic Acid-d7 Myristic Acid (Unlabeled)

Chemical Formula C₁₄H₂₁D₇O₂[1][2] C₁₄H₂₈O₂

Molecular Weight 235.42 g/mol [1][2] 228.37 g/mol [3]

Formal Name

tetradecanoic-

12,12,13,13,14,14,14-d7

acid[1]

Tetradecanoic acid[4]

Synonyms
C14:0-d7, FA 14:0-d7,

Tetradecanoic Acid-d7[1]

n-Tetradecoic acid, 1-

Tridecanecarboxylic acid[4]

Physical Form Solid[1] Oily white crystalline solid[5]

Melting Point

Not explicitly available for d7;

expected to be similar to

unlabeled.

52-56 °C[3]

Boiling Point

Not explicitly available for d7;

expected to be similar to

unlabeled.

326 °C at 1013 hPa[3]

Density

Not explicitly available for d7;

expected to be similar to

unlabeled.

0.8622 g/cm³ at 54 °C[3]

Solubility Soluble in chloroform.[1]

Soluble in alcohol, ether, and

chloroform; insoluble in water.

[6]

Purity
≥99% deuterated forms (d₁-d₇)

[1]
≥99.0% (GC)[3]

The Biological Significance of N-Myristoylation
Myristic acid plays a crucial role in a vital post-translational modification known as N-

myristoylation. This process involves the covalent attachment of a myristoyl group from

myristoyl-CoA to the N-terminal glycine residue of a wide range of cellular and viral proteins.[7]

This lipid modification is critical for mediating protein-protein interactions and targeting proteins
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to cellular membranes, which is essential for their proper function in various signal transduction

pathways.[7][8]

The enzyme responsible for this modification is N-myristoyltransferase (NMT).[7] N-

myristoylation can occur either co-translationally on nascent polypeptide chains or post-

translationally following proteolytic cleavage that exposes an internal glycine residue.[7]

Caption: General workflow of N-myristoylation using Myristic Acid-d7.

A prominent example of the importance of N-myristoylation is in the activation of Src family

kinases, which are non-receptor tyrosine kinases that play key roles in cell proliferation,

differentiation, and survival. The myristoylation of the N-terminal glycine of c-Src is essential for

its localization to the plasma membrane, a prerequisite for its activation and downstream

signaling.

Caption: Role of myristoylation in Src kinase activation.

Experimental Protocols
The following sections provide detailed methodologies for the use of Myristic acid-d7 in

metabolic labeling and subsequent analysis by liquid chromatography-mass spectrometry (LC-

MS).

Metabolic Labeling of Cultured Cells
This protocol outlines the steps for incorporating Myristic acid-d7 into cellular proteins.

Cell Culture: Plate adherent mammalian cells on 10 cm dishes and grow to ~80% confluency

in standard culture medium.

Preparation of Labeling Medium: Prepare fresh culture medium supplemented with Myristic
acid-d7. The final concentration of Myristic acid-d7 may need to be optimized depending

on the cell line and experimental goals, but a starting concentration in the range of 20-50 µM

is recommended.

Labeling: Remove the standard culture medium from the cells and wash twice with

phosphate-buffered saline (PBS). Add the Myristic acid-d7-containing medium to the cells
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and incubate for a desired period (e.g., 4-24 hours) under standard cell culture conditions

(37°C, 5% CO₂).

Cell Harvest: After the labeling period, collect the medium and wash the cells twice with ice-

cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

Cell Lysis: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Resuspend

the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

Incubate on ice for 30 minutes with occasional vortexing.

Protein Quantification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at

4°C) to pellet cell debris. Collect the supernatant and determine the protein concentration

using a standard protein assay (e.g., BCA assay). The protein lysate is now ready for

downstream analysis.

Lipid Extraction and Sample Preparation for LC-MS
Analysis
This protocol describes the extraction of lipids from labeled cells for analysis.

Lipid Extraction (Folch Method):

To the cell lysate, add a mixture of chloroform and methanol (2:1 v/v).

Vortex thoroughly and incubate on ice for 30 minutes.

Add water to induce phase separation.

Centrifuge to separate the aqueous and organic layers. The lower organic phase contains

the lipids.

Sample Preparation:

Carefully collect the lower organic phase and transfer it to a new tube.

Dry the lipid extract under a stream of nitrogen gas.
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Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., a

mixture of acetonitrile, isopropanol, and water).

LC-MS/MS Analysis of Myristoylated Proteins
This protocol provides a general workflow for the analysis of proteins labeled with Myristic
acid-d7.

In-solution or In-gel Digestion of Proteins:

Take a known amount of protein lysate from the metabolic labeling experiment.

Reduce disulfide bonds with a reducing agent (e.g., DTT).

Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).

Digest the proteins into smaller peptides using a protease such as trypsin.

Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE)

column or tip to remove contaminants that could interfere with the MS analysis.

LC-MS/MS Analysis:

Inject the cleaned peptide sample into a liquid chromatography system coupled to a

tandem mass spectrometer (LC-MS/MS).

Separate the peptides using a reversed-phase column with a suitable gradient of organic

solvent.

The mass spectrometer will be operated in a data-dependent acquisition mode, where it

first performs a full scan to detect all eluting peptides and then selects the most abundant

peptides for fragmentation (MS/MS).

Data Analysis:

The acquired MS/MS spectra are searched against a protein sequence database to

identify the peptides and their corresponding proteins.
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The presence of a +7 Da mass shift in the myristoylated peptides will confirm the

incorporation of Myristic acid-d7.

The relative or absolute quantification of the myristoylated proteins can be performed by

comparing the peak areas of the deuterated and non-deuterated myristoylated peptides.

Caption: Workflow for LC-MS/MS analysis of myristoylated proteins.

This technical guide provides a foundational understanding of Myristic acid-d7 and its

application in modern biological research. The provided protocols offer a starting point for

researchers to design and execute experiments to investigate the important role of N-

myristoylation in cellular processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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